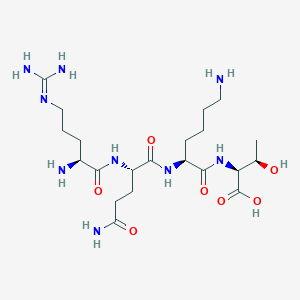
L-Threonine, L-arginyl-L-glutaminyl-L-lysyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonine, L-arginyl-L-glutaminyl-L-lysyl- is a peptide compound composed of four amino acids: L-threonine, L-arginine, L-glutamine, and L-lysine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, L-arginyl-L-glutaminyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
Industrial production of peptides like L-Threonine, L-arginyl-L-glutaminyl-L-lysyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
L-Threonine, L-arginyl-L-glutaminyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The amino acids in the peptide can be oxidized, particularly the sulfur-containing amino acids if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiol groups.
Scientific Research Applications
L-Threonine, L-arginyl-L-glutaminyl-L-lysyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including as a component of peptide-based drugs.
Industry: Utilized in the production of specialized enzymes and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of L-Threonine, L-arginyl-L-glutaminyl-L-lysyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing their activity. For example, it may modulate enzyme activity by acting as a substrate or inhibitor, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
L-Threonine, L-lysyl-L-arginyl-L-glutaminyl-L-lysyl-: Another peptide with a similar amino acid composition but different sequence.
L-Glutamine, L-arginyl-L-threonyl-L-lysyl-: A peptide with a different arrangement of the same amino acids.
Uniqueness
L-Threonine, L-arginyl-L-glutaminyl-L-lysyl- is unique due to its specific sequence, which determines its structural and functional properties. This sequence can influence its binding affinity to receptors and enzymes, making it distinct from other similar peptides.
Properties
CAS No. |
211119-58-3 |
|---|---|
Molecular Formula |
C21H41N9O7 |
Molecular Weight |
531.6 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C21H41N9O7/c1-11(31)16(20(36)37)30-19(35)13(6-2-3-9-22)29-18(34)14(7-8-15(24)32)28-17(33)12(23)5-4-10-27-21(25)26/h11-14,16,31H,2-10,22-23H2,1H3,(H2,24,32)(H,28,33)(H,29,34)(H,30,35)(H,36,37)(H4,25,26,27)/t11-,12+,13+,14+,16+/m1/s1 |
InChI Key |
RAGLJGXOJBOGDX-BLDNINTCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N'-ethylurea](/img/structure/B14240172.png)
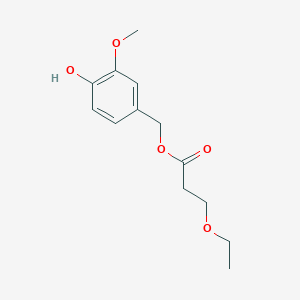
![1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene](/img/structure/B14240187.png)
![1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14240196.png)
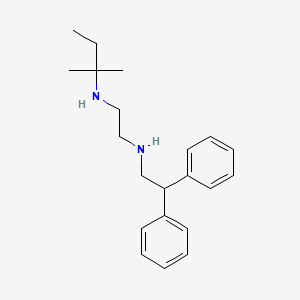
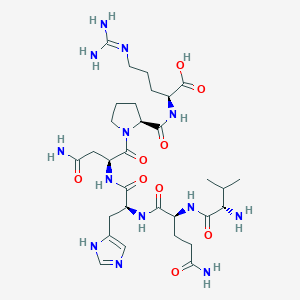
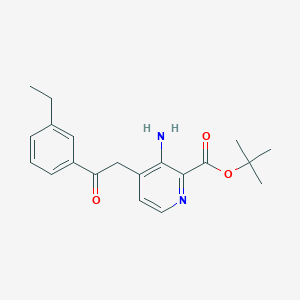
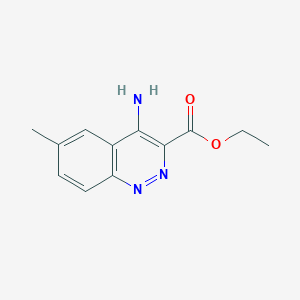
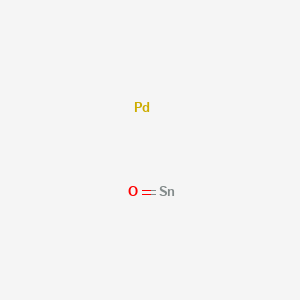
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenol](/img/structure/B14240236.png)
![(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine](/img/structure/B14240246.png)
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14240249.png)
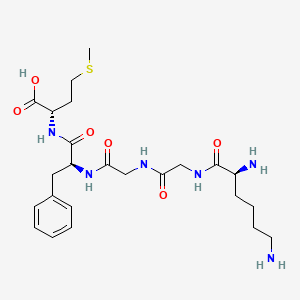
![5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid](/img/structure/B14240254.png)
